Cas no 86906-05-0 ((R)-2-Amino-1,1,3-triphenylpropan-1-ol)

(R)-2-Amino-1,1,3-triphenylpropan-1-ol is a chiral amino alcohol derivative characterized by its stereogenic center at the C-2 position, making it a valuable intermediate in asymmetric synthesis. Its rigid triphenylmethane backbone enhances steric hindrance, facilitating enantioselective transformations in catalytic applications. The compound’s hydroxyl and amine functional groups offer versatile reactivity for derivatization, including use as a ligand or chiral auxiliary in organic and medicinal chemistry. High optical purity and structural stability under mild conditions make it suitable for pharmaceutical research, particularly in the synthesis of bioactive molecules. Its crystalline nature ensures ease of handling and characterization.
(R)-2-Amino-1,1,3-triphenylpropan-1-ol structure
86906-05-0 structure
商品名:(R)-2-Amino-1,1,3-triphenylpropan-1-ol
CAS番号:86906-05-0
MF:C21H21NO
メガワット:303.397545576096
MDL:MFCD02684326
CID:720847
PubChem ID:24879403

(R)-2-Amino-1,1,3-triphenylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • (R)-2-Amino-1,1,3-triphenylpropan-1-ol
    • (R)-(+)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL
    • Benzenepropanol, b-amino-a,a-diphenyl-, (bR)-
    • (R)-2-Amino-1,1,3-triphenyl-1-propanol
    • C21H21NO
    • (2R)-2-amino-1,1,3-triphenylpropan-1-ol
    • 3674AC
    • OR304015
    • AX8022917
    • (R)-1,1,3-Triphenyl-2-amino-1-propanol
    • (βR)-β-Amino-α,α-diphenylbenzenepropanol (ACI)
    • Benzenepropanol, β-amino-α,α-diphenyl-, (R)- (ZCI)
    • (+)-2-Amino-1,1,3-triphenyl-1-propanol
    • (R)-2-Amino-1,3,3-triphenyl-3-propanol
    • G78554
    • AS-63846
    • CS-0456691
    • 86906-05-0
    • SCHEMBL1131200
    • AKOS015913543
    • (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol, 98%
    • DTXSID80427256
    • MDL: MFCD02684326
    • インチ: 1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m1/s1
    • InChIKey: KBXBDYRXZGBOIH-HXUWFJFHSA-N
    • ほほえんだ: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@H](N)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 303.162314293g/mol
  • どういたいしつりょう: 303.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 46.2
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.145
  • ゆうかいてん: 142-144 °C (lit.)
  • ふってん: 502.3 ºC at 760 mmHg
  • フラッシュポイント: 257.6 ºC
  • 屈折率: 1.627
  • PSA: 46.25000
  • LogP: 4.19280
  • 光学活性: [α]20/D +85°, c = 1 in chloroform
  • じょうきあつ: 0.0±1.4 mmHg at 25°C
  • ようかいせい: 未確定

(R)-2-Amino-1,1,3-triphenylpropan-1-ol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • 危険物標識: Xi
  • ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

(R)-2-Amino-1,1,3-triphenylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-255484-1g
(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol,
86906-05-0
1g
¥1730.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R81250-500mg
(2R)-2-amino-1,1,3-triphenylpropan-1-ol
86906-05-0 ≥98%,≥99% e.e.
500mg
¥608.0 2024-07-15
Alichem
A019110052-1g
(R)-2-Amino-1,1,3-triphenylpropan-1-ol
86906-05-0 95%
1g
$171.20 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R853964-1g
(R)-2-Amino-1,1,3-triphenyl-1-propanol
86906-05-0 ≥98%,≥99% e.e.
1g
¥1,288.00 2022-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-255484-1 g
(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol,
86906-05-0
1g
¥1,730.00 2023-07-10
Aaron
AR003CU7-1g
(R)-2-AMino-1,1,3-triphenylpropan-1-ol
86906-05-0 98%
1g
$198.00 2025-02-10
Aaron
AR003CU7-500mg
(R)-2-AMino-1,1,3-triphenylpropan-1-ol
86906-05-0 98%
500mg
$112.00 2025-02-10
Aaron
AR003CU7-100mg
(R)-2-AMino-1,1,3-triphenylpropan-1-ol
86906-05-0 98%
100mg
$40.00 2025-02-10
Aaron
AR003CU7-5g
(R)-2-Amino-1,1,3-triphenylpropan-1-ol
86906-05-0
5g
$1031.00 2023-12-14
A2B Chem LLC
AB55507-1g
(R)-2-Amino-1,1,3-triphenylpropan-1-ol
86906-05-0 ≧95%
1g
$920.00 2024-04-19

(R)-2-Amino-1,1,3-triphenylpropan-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
1.2 8 h, cooled
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Synthesis of chiral amino alcohol palladium(II) complexes
Bai, Haiyu; et al, Huagong Shikan, 2008, 22(3), 5-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Palladium(2+), bis[1,1′-(1S)-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosp… Solvents: Chloroform-d ;  rt
リファレンス
Chiral Discrimination by a Binuclear Pd Complex Sensor Using 31P{1H} NMR
Chen, Zhongxiang; et al, Analytical Chemistry (Washington, 2019, 91(22), 14591-14596

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride ;  10 min, -10 °C; 120 min, reflux
2.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  20 min, rt
2.2 Solvents: Diethyl ether ;  0 °C; 0 °C → reflux; 9 h, reflux
リファレンス
Highly Diastereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans
Jalce, Gael; et al, Journal of Organic Chemistry, 2004, 69(9), 3240-3241

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  20 min, rt
1.2 Solvents: Diethyl ether ;  0 °C; 0 °C → reflux; 9 h, reflux
リファレンス
Highly Diastereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans
Jalce, Gael; et al, Journal of Organic Chemistry, 2004, 69(9), 3240-3241

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
リファレンス
Direct asymmetric N-specific reaction of nitrosobenzene with aldehydes catalyzed by a chiral primary amine-based organocatalyst
Qin, Long; et al, Chirality, 2011, 23(7), 527-533

(R)-2-Amino-1,1,3-triphenylpropan-1-ol Raw materials

(R)-2-Amino-1,1,3-triphenylpropan-1-ol Preparation Products

(R)-2-Amino-1,1,3-triphenylpropan-1-olに関する追加情報

Comprehensive Overview of (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0): Properties, Applications, and Research Insights

The compound (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0) is a chiral organic molecule featuring a unique structural framework with three phenyl groups and an amino-alcohol moiety. Its stereochemistry, particularly the (R)-enantiomer, plays a pivotal role in its biological activity and synthetic utility. This molecule has garnered significant attention in pharmaceutical research, asymmetric catalysis, and material science due to its versatile functional groups and chiral center. Researchers often explore its derivatives for drug discovery, focusing on its potential as a building block for bioactive molecules or ligands in enantioselective reactions.

In recent years, the demand for chiral compounds like (R)-2-Amino-1,1,3-triphenylpropan-1-ol has surged, driven by advancements in asymmetric synthesis and the need for enantiopure drugs. A common query in scientific forums revolves around its synthetic routes, with methods such as reductive amination or resolution techniques being frequently discussed. The compound’s solubility in organic solvents (e.g., ethanol, DMSO) and its melting point (typically >150°C) are also critical parameters for laboratory applications. Notably, its stereoselective properties make it valuable for designing catalysts in C-C bond-forming reactions, a hot topic in green chemistry.

From an industrial perspective, 86906-05-0 is often referenced in patents related to neuropharmacology and enzyme inhibition. Its structural resemblance to amino alcohol-based drugs has prompted studies on its potential bioactivity, though detailed clinical data remain limited. Environmental and safety profiles of this compound are another area of interest, with researchers emphasizing biodegradability and low toxicity in non-target organisms. These attributes align with the growing trend toward sustainable chemistry.

Analytical characterization of (R)-2-Amino-1,1,3-triphenylpropan-1-ol typically involves HPLC, NMR, and mass spectrometry, with users frequently searching for optimized analytical methods. The compound’s stability under various pH conditions and its storage recommendations (e.g., inert atmosphere, low temperature) are practical concerns for laboratories. Additionally, its role in supramolecular chemistry—such as forming hydrogen-bonded networks—has been explored, linking it to cutting-edge material design.

In summary, (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0) represents a multifaceted chiral scaffold with broad applications. Its synthesis, stereochemical purity, and functional adaptability continue to inspire innovations across chemical disciplines, making it a staple in modern organic chemistry research.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量